molecular formula C10H7BrClNO3 B13172407 6-bromo-7-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

6-bromo-7-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B13172407
M. Wt: 304.52 g/mol
InChI Key: KEDYORRQGFDNHM-UHFFFAOYSA-N
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Description

6-Bromo-7-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a synthetic organic compound with the molecular formula C10H7BrClNO3. It is a member of the benzoxazinone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 6-bromo-7-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of 6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one with chloroacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

6-Bromo-7-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromo-7-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-7-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

6-Bromo-7-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can be compared with other benzoxazinone derivatives such as:

    6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one: Lacks the chloroacetyl group, which may result in different biological activities.

    7-(2-Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one: Lacks the bromine atom, which may affect its binding affinity and reactivity.

The presence of both the bromine and chloroacetyl groups in this compound makes it unique and potentially more versatile in its applications.

Properties

Molecular Formula

C10H7BrClNO3

Molecular Weight

304.52 g/mol

IUPAC Name

6-bromo-7-(2-chloroacetyl)-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H7BrClNO3/c11-6-2-7-9(16-4-10(15)13-7)1-5(6)8(14)3-12/h1-2H,3-4H2,(H,13,15)

InChI Key

KEDYORRQGFDNHM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C(=C2)Br)C(=O)CCl

Origin of Product

United States

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